molecular formula C14H14N2O B156085 6-Amino-5,8-dimethyl-9H-carbazol-3-ol CAS No. 130005-62-8

6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Cat. No. B156085
M. Wt: 226.27 g/mol
InChI Key: ATEYWSRWQMDQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5,8-dimethyl-9H-carbazol-3-ol, also known as CDMCO, is a synthetic compound that belongs to the carbazole family. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CDMCO exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism Of Action

The exact mechanism of action of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its wide range of pharmacological activities. It can be used to study various signaling pathways and their role in disease. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 6-Amino-5,8-dimethyl-9H-carbazol-3-ol in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the research on 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. One possible direction is to study its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Additionally, the development of more efficient synthesis methods for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol may lead to its wider use in research and clinical applications.

Synthesis Methods

The synthesis of 6-Amino-5,8-dimethyl-9H-carbazol-3-ol involves a multi-step process that begins with the reaction of 5,8-dimethyl-9H-carbazole with chloroacetic acid to form 5,8-dimethyl-9H-carbazol-3-ylacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with ammonia to yield 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 6-Amino-5,8-dimethyl-9H-carbazol-3-ol has been found to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

130005-62-8

Product Name

6-Amino-5,8-dimethyl-9H-carbazol-3-ol

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-amino-5,8-dimethyl-9H-carbazol-3-ol

InChI

InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3

InChI Key

ATEYWSRWQMDQJD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N

Other CAS RN

130005-62-8

synonyms

9H-Carbazol-3-ol, 6-amino-5,8-dimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.